Welcome to the BenchChem Online Store!
molecular formula C15H12O B8332318 3-Methyl-4-phenanthrenol

3-Methyl-4-phenanthrenol

Cat. No. B8332318
M. Wt: 208.25 g/mol
InChI Key: GQORFPHHAIHJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04891298

Procedure details

In a 500 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 66 ml of trifluoroacetic acid and 88 ml of trifluoroacetic anhydride were mixed together cautiously. The mixture was stirred under nitrogen and 54.6 g (0.21 mole) of 97% triphenylmethanol was added in increments over a 30 minute period giving an intense yellow-green solution. Heat was liberated. The reaction mixture was refluxed for one hour, cooled and 22.0 g (0.105 mole) of 3-methyl-1,2,3,4-tetrahydrophenanthrone as prepared above was added all at once, followed by refluxing under nitrogen for 21 hours. The amber mixture was cooled in an ice water bath and filtered to remove the solids. The filtrate was poured on crushed ice and the light tan precipitate was collected, washed with water and air-dried overnight. The solids were extracted with several portions of hexanes at room temperature to take up the 4-phenanthrol trifluoroacetate. The hexanes were concentrated to 400 ml, cooled in a freezer, then filtered. The filtrate was concentrated under vacuum to an oil. 40 ml of degassed 10% aqueous sodium hydroxide (containing a trace amount of sodium hydrosulfite) was added to the oil, followed by 110 ml of methanol. Nitrogen was passed through the mixture with stirring for one hour at room temperature. The mixture was filtered, and while cooling in an ice water bath, the filtrate was acidified with dilute hydrochloric acid to give a light tan precipitate. The precipitate was collected by filtration, washed with water and dried under vacuum to give 17.9 g (79.13% by weight) of 3-methyl-4-phenanthrol as a tan solid. M/e 208; M.P. 88°-92° C.; λmax 275 (16,200) methanol.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Name
3-methyl-1,2,3,4-tetrahydrophenanthrone
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[C:21]1([C:27](C2C=CC=CC=2)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.CC1CC2C3C(=CC=CC=3)C(=O)CC=2CC1>>[CH3:34][C:33]1[CH:32]=[CH:31][C:30]2[CH:29]=[CH:27][C:21]3[C:26]([C:2]=2[C:3]=1[OH:5])=[CH:25][CH:24]=[CH:23][CH:22]=3

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
88 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
54.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
3-methyl-1,2,3,4-tetrahydrophenanthrone
Quantity
22 g
Type
reactant
Smiles
CC1CCC=2CC(C3=CC=CC=C3C2C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml 3-neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with nitrogen inlet
CUSTOM
Type
CUSTOM
Details
giving an intense yellow-green solution
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
above was added all at once,
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing under nitrogen for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The amber mixture was cooled in an ice water bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
ADDITION
Type
ADDITION
Details
The filtrate was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
CUSTOM
Type
CUSTOM
Details
the light tan precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The solids were extracted with several portions of hexanes at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The hexanes were concentrated to 400 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a freezer
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to an oil
ADDITION
Type
ADDITION
Details
40 ml of degassed 10% aqueous sodium hydroxide (containing a trace amount of sodium hydrosulfite)
ADDITION
Type
ADDITION
Details
was added to the oil
STIRRING
Type
STIRRING
Details
with stirring for one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
to give a light tan precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=2C=CC3=CC=CC=C3C2C1O
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.